1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone
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Overview
Description
1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is characterized by a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone typically involves the chloromethylation of pyridine derivatives. One efficient method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the desired chloromethyl derivative in good to excellent yields . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common reagents used in these reactions include Lewis acids (e.g., zinc chloride, aluminum chloride) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other chloromethyl-substituted pyridine derivatives, such as:
1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Chloromethylpyridine: Lacks the hydroxyl group, making it less versatile in certain reactions.
The presence of both chloromethyl and hydroxyl groups in this compound makes it unique and more reactive in various chemical transformations.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-acetyl-2-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-6(3-9)2-8(7)12/h2,4H,3H2,1H3,(H,10,12) |
InChI Key |
SSXWMMNQIRHIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=CC1=O)CCl |
Origin of Product |
United States |
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